molecular formula C26H24N4O5S B15122238 Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate

Cat. No.: B15122238
M. Wt: 504.6 g/mol
InChI Key: OQALYPQNBPNYOB-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyran ring, a quinoxaline moiety, and several functional groups that contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as aldehydes, ketones, and cyano compounds.

    Introduction of the Quinoxaline Moiety: This step may involve the reaction of a quinoxaline derivative with a suitable intermediate.

    Functional Group Modifications: Various functional groups such as amino, cyano, and methoxy groups can be introduced through nucleophilic substitution, reduction, or other organic reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of cyano or nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Solvents: Such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Cellular Pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-4-phenyl-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate is unique due to the presence of both the quinoxaline moiety and the pyran ring, along with multiple functional groups that provide diverse reactivity and potential biological activity.

Properties

Molecular Formula

C26H24N4O5S

Molecular Weight

504.6 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-(quinoxalin-2-ylsulfanylmethyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C26H24N4O5S/c1-4-34-26(31)24-21(14-36-22-13-29-17-7-5-6-8-18(17)30-22)35-25(28)16(12-27)23(24)15-9-10-19(32-2)20(11-15)33-3/h5-11,13,23H,4,14,28H2,1-3H3

InChI Key

OQALYPQNBPNYOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)N)CSC3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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